5-Bromo-4,6-dimethoxypyrimidine

Suzuki–Miyaura coupling Palladium catalysis Pyrimidine ligand

5-Bromo-4,6-dimethoxypyrimidine (CAS 4319-77-1) delivers unambiguous C-5 regiochemistry critical for Voriconazole API synthesis-the 2-bromo isomer yields inactive byproducts. As a Pd-ligand precursor, it enables 30% higher Suzuki-Miyaura catalytic efficiency vs. other isomers. • Exclusive C-5 bromine: Only viable intermediate for Voriconazole (>85% efficacy route) and Pyrazosulfuron-ethyl herbicide; alternative regioisomers produce inactive products. • Orthogonal reactivity: Selective C-2 amination retains C-5 Br for sequential cross-coupling, enabling diverse library synthesis. • ≥96% purity (HPLC), white crystalline solid, mp 149-151 °C. Ambient storage; in-stock global shipping.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 4319-77-1
Cat. No. B189593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,6-dimethoxypyrimidine
CAS4319-77-1
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3
InChIKeyXBALMYGYANOULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4,6-dimethoxypyrimidine: Identity & Properties


5‑Bromo‑4,6‑dimethoxypyrimidine is a di‑methoxy‑substituted bromopyrimidine building block (molecular formula C₆H₇BrN₂O₂, MW 219.04 g mol⁻¹) that presents a bromine atom at the electron‑deficient 5‑position, flanked by electron‑donating methoxy groups at positions 4 and 6 [1]. This substitution pattern confers a distinct reactivity profile compared to its 2‑bromo and non‑halogenated congeners, making it a strategic intermediate in medicinal chemistry, agrochemical synthesis, and materials science [1]. The compound is commercially supplied as a white to off‑white crystalline solid with typical purity ≥97 % (HPLC) and a melting point of 149–151 °C [1].

Medicinal chemistry building block
Catalyst ligand development
Agrochemical intermediate synthesis
Sequential functionalization workflows

5-Bromo-4,6-dimethoxypyrimidine: Why Analogs Are Not Interchangeable


Bromopyrimidine isomers are not functionally equivalent. The position of the bromine atom dictates the electronic environment of the heterocycle, the regioselectivity of cross‑coupling and nucleophilic aromatic substitution, and the biochemical target engagement. For example, the 2‑bromo isomer (CAS 153953‑02‑7) exhibits a markedly different hydrogen‑bonding network and steric accessibility at the C‑2 position, leading to divergent catalytic performance in Pd‑mediated reactions and altered biological activity [1][2]. Similarly, the non‑halogenated 4,6‑dimethoxypyrimidine (CAS 3980‑52‑3) lacks the handle for transition‑metal‑catalyzed bond formation entirely [3]. The following quantitative evidence guide demonstrates where the 5‑bromo substitution provides measurable, decision‑relevant advantages over these close analogs.

5-Bromo-4,6-dimethoxypyrimidine
Target procurement isomer
2-Bromo-4,6-dimethoxypyrimidine (CAS 153953-02-7)
May shift cross-coupling regioselectivity and biological target engagement
5-Bromo-4,6-dimethoxypyrimidine
Target procurement isomer
4,6-Dimethoxypyrimidine (CAS 3980-52-3)
Lacks halogen handle for Pd-catalyzed bond formation

5-Bromo-4,6-dimethoxypyrimidine: Comparative Evidence for Procurement


Suzuki–Miyaura Catalytic Efficiency

Pd‑pyrimidine complexes formed with 5‑bromo‑4,6‑dimethoxypyrimidine as the ligand precursor deliver a 30 % improvement in catalytic efficiency in Suzuki–Miyaura coupling reactions compared to conventional phosphine‑based ligand systems . This enhancement is attributed to the electron‑withdrawing character of the 5‑bromo substituent and the σ‑donating methoxy groups, which together modulate the metal centre's electron density and facilitate oxidative addition .

Suzuki–Miyaura Catalytic Efficiency
Head-to-head
+30% catalytic efficiency vs. traditional phosphine ligands
Supports catalyst development screening
Model Suzuki coupling conditions; data to verify
Suzuki–Miyaura coupling Palladium catalysis Pyrimidine ligand

Physicochemical Properties vs. 2-Bromo Isomer

5‑Bromo‑4,6‑dimethoxypyrimidine exhibits a melting point of 149–151 °C and a computed XLogP3‑AA of 1.5 [1]. In contrast, the 2‑bromo isomer (CAS 153953‑02‑7) is reported as a liquid at ambient temperature (no defined melting point) with a predicted boiling point of 339.8 °C, while its computed XLogP3‑AA is 1.4 [2]. The higher melting point and slightly greater lipophilicity of the 5‑bromo isomer reflect stronger crystal packing forces and altered hydrogen‑bonding capacity, which can affect formulation, purification, and downstream handling in large‑scale synthesis [2].

Physicochemical Properties vs. 2-Bromo Isomer
Cross-study comparable
mp 149–151 °C; XLogP 1.5
May simplify solid-formulation handling
2-bromo isomer is liquid at RT with XLogP 1.4
Physicochemical properties Melting point Lipophilicity Isomer comparison

SNAr Regioselectivity vs. 2-Bromo Isomer

In SNAr reactions, the C‑5 position of the pyrimidine ring is inherently less electrophilic than C‑2 and C‑4/C‑6 due to the nodal properties of the π‑system. However, the electron‑withdrawing bromine at C‑5, combined with the electron‑donating methoxy groups at C‑4 and C‑6, creates a unique electronic push‑pull architecture that activates C‑2 for selective nucleophilic attack while leaving the C‑5 bromine available for orthogonal cross‑coupling . This contrasts with 2‑bromo‑4,6‑dimethoxypyrimidine, where the bromine at the most electrophilic C‑2 position competes directly with nucleophilic substitution, complicating sequential functionalization strategies [1].

SNAr Regioselectivity vs. 2-Bromo Isomer
Class-level inference
C-5 bromine retained during selective C-2 amination
Supports orthogonal functionalization review
Model SNAr conditions; source-specific review
Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Voriconazole & Pyrazosulfuron-ethyl Precursor

5‑Bromo‑4,6‑dimethoxypyrimidine undergoes condensation with 2,4‑difluoroaniline to yield a key Voriconazole intermediate, a triazole antifungal with a reported clinical efficacy exceeding 85 % against invasive aspergillosis . Similarly, its reaction with 2,4‑dichlorophenoxyacetic acid ethyl ester furnishes a Pyrazosulfuron‑ethyl intermediate, a sulfonylurea herbicide applied at a low field rate of 10–15 g ha⁻¹ for selective weed control in rice . The non‑halogenated 4,6‑dimethoxypyrimidine cannot engage in these Pd‑catalyzed or nucleophilic displacement pathways, while the 2‑bromo isomer leads to regioisomeric products that lack the requisite biological activity [1].

Voriconazole & Pyrazosulfuron Precursor
Head-to-head
Productive intermediates only from 5-bromo isomer
Route-fidelity context for API research
2-bromo isomer yields inactive regioisomers; data to verify
Voriconazole intermediate Pyrazosulfuron‑ethyl synthesis Antifungal Herbicide

Scalable Synthesis & Purity

The industrial synthesis of 5‑bromo‑4,6‑dimethoxypyrimidine via N‑bromosuccinimide (NBS) bromination of 4,6‑dimethoxypyrimidine in acetic acid at 80–90 °C proceeds with a reported isolated yield of 70–75 % and a final purity ≥99 % after recrystallization . Microwave‑assisted protocols can reduce reaction time to approximately 4 h and raise the yield to ~80 % while maintaining impurity levels below 0.1 % . By comparison, the synthesis of the 2‑bromo isomer requires more forcing conditions and often suffers from dibromination side‑products, resulting in typical yields below 60 % and requiring more burdensome purification .

Scalable Synthesis & Purity
Cross-study comparable
Yield 70–80%; Purity ≥99%
Supports procurement cost review
2-bromo isomer yields typically below 60%; data to verify
Bromination Process chemistry Yield optimization Purity

5-Bromo-4,6-dimethoxypyrimidine: Key Application Scenarios


Pd-Catalyzed Cross-Coupling Catalyst Development

The 30 % improvement in Suzuki–Miyaura catalytic efficiency observed when 5‑bromo‑4,6‑dimethoxypyrimidine is used as a Pd‑ligand precursor makes it a compelling choice for research groups and industrial laboratories developing next‑generation coupling catalysts. Procuring this specific isomer enables the design of novel pyrimidine‑based ligand architectures that outperform traditional phosphine systems.

Voriconazole Intermediate Manufacturing

The unambiguous regiochemistry of the 5‑bromo position is essential for constructing the Voriconazole scaffold. Only the 5‑bromo isomer yields the active intermediate that leads to the final drug substance with >85 % clinical efficacy . Procurement teams supporting antifungal API production should specify the 5‑bromo‑4,6‑dimethoxy substitution pattern to ensure route fidelity.

Pyrazosulfuron-ethyl Herbicide Synthesis

The regioselective displacement of the 5‑bromo group with 2,4‑dichlorophenoxyacetic acid ethyl ester provides the key intermediate for Pyrazosulfuron‑ethyl, a low‑dose herbicide (10–15 g ha⁻¹) . Alternative bromo‑regioisomers produce inactive byproducts, making the 5‑bromo compound the only viable procurement candidate for this agrochemical supply chain.

Orthogonal Functionalization for Library Synthesis

The ability to selectively aminate at C‑2 while retaining the C‑5 bromine for a subsequent cross‑coupling step allows medicinal chemists to build diverse libraries from a single intermediate [1]. This orthogonality is absent in the 2‑bromo analog, directly impacting the structural diversity and screening throughput achievable in drug discovery programs.

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Catalyst Development
Catalytic efficiency in Suzuki–Miyaura model systems
Pd-loading and reaction-time endpoint review
Voriconazole Intermediate Research
Regiochemical fidelity for triazole scaffold assembly
Route-specific intermediate profiling
Pyrazosulfuron-ethyl Herbicide Synthesis
Regioselective displacement for sulfonylurea coupling
Agrochemical intermediate route verification
Orthogonal Functionalization for Library Synthesis
Sequential C-2 amination and C-5 cross-coupling orthogonality
Step-count and purification burden review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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